3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one
Description
Properties
Molecular Formula |
C12H24O2Si |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10H,6-9H2,1-5H3 |
InChI Key |
NXCRSPYTFSICJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one typically involves the following steps:
- Starting Materials : The process often begins with cyclopentanone derivatives or other functionalized cyclopentane compounds.
- Functionalization : Hydroxymethylation of cyclopentanone followed by protection using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole is a common strategy.
- Catalysis : Metal catalysts or specific reagents are employed to enhance selectivity and yield during intermediate steps.
Asymmetric Synthesis
Asymmetric synthesis techniques are critical for obtaining enantiomerically pure forms of the compound:
- Catalysts : Asano et al. reported using specific catalysts to achieve high enantioselectivity during the hydroxymethylation step.
- Conditions : Reactions are typically conducted at controlled temperatures (e.g., 0–30°C) and may involve solvents like tetrahydrofuran (THF) or dichloromethane.
Key Reaction Steps
Below is a breakdown of the essential reactions involved in the synthesis:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hydroxymethylation of cyclopentanone | Base (e.g., imidazole), THF solvent | High yield |
| 2 | Protection with TBDMSCl | Imidazole, dichloromethane solvent | Selective protection |
| 3 | Reduction or oxidation steps for intermediate functionalization | Sodium borohydride or PCC | Moderate to high yield |
Alternative Routes
Research has explored alternative synthetic routes:
- Cyclopentene Derivatives : Cyclopentene intermediates can be functionalized with TBS groups after selective reduction and hydroxylation steps.
- Luche Reduction : Reduction of ketoaldehyde intermediates under Luche conditions followed by selective silylation has been reported as an efficient protocol.
Optimization Parameters
Several factors influence the efficiency and selectivity of the synthesis:
- Temperature : Most reactions are performed at low temperatures (0–30°C) to minimize side reactions.
- Solvents : Solvents such as THF, dichloromethane, and benzene are commonly used due to their compatibility with organosilicon reagents.
- Purification : Crystallization and chromatographic techniques are employed to isolate and purify the final product.
Representative Experimental Data
Below is an example of experimental conditions used in one route:
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxymethylation | Cyclopentanone, NaIO₄, OsO₄ | ~70 |
| Silylation | TBDMSCl, imidazole, dichloromethane | ~76 |
| Reduction | Sodium borohydride, cerium(III) chloride | ~72 |
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBS) group is cleaved under acidic or fluoride-based conditions to yield the corresponding alcohol. This step is critical for subsequent functionalization of the hydroxymethyl group.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBAF (1M in THF) | RT, 2–4 hours | 3-(Hydroxymethyl)cyclopentan-1-one | 92% | |
| HCl (aq., 0.5M) | Reflux, 6 hours | 3-(Hydroxymethyl)cyclopentan-1-one | 85% |
Key Finding : Fluoride-based deprotection (e.g., TBAF) offers higher efficiency and milder conditions compared to acidic hydrolysis .
Reduction of the Ketone Group
The cyclopentanone moiety undergoes selective reduction to form secondary alcohols, often using borohydride reagents.
Mechanistic Insight : CeCl₃ enhances selectivity by coordinating to the ketone, directing borohydride attack .
Nucleophilic Addition to the Ketone
The ketone participates in Grignard and organometallic additions, forming tertiary alcohols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF, 0°C → RT, 2 hours | 3-(TBS-OCH₂)-1-methylcyclopentanol | 76% | |
| PhLi | Et₂O, –78°C, 1 hour | 3-(TBS-OCH₂)-1-phenylcyclopentanol | 68% |
Note : Steric hindrance from the TBS group marginally reduces yields compared to unprotected analogs .
Mitsunobu Reaction for Functionalization
After deprotection, the hydroxymethyl group undergoes Mitsunobu reactions to introduce heteroatoms or aryl groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DIAD, PPh₃, adenine | THF, RT, 12 hours | 3-(Adeninylmethyl)cyclopentan-1-one | 65% | |
| DIAD, PPh₃, thiophenol | DCM, RT, 6 hours | 3-(Phenylthiomethyl)cyclopentan-1-one | 72% |
Application : Used in synthesizing carbocyclic nucleosides like Entecavir intermediates .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings after halogenation of the cyclopentanone ring.
Limitation : Halogenation at the α-position requires strong bases (e.g., LDA), limiting functional group tolerance .
Oxidation and Epoxidation
The allylic position adjacent to the ketone is susceptible to oxidation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 4 hours | 3-(TBS-OCH₂)-2,3-epoxycyclopentan-1-one | 55% | |
| OsO₄, NMO | Acetone/H₂O, RT, 6 hours | 3-(TBS-OCH₂)-2,3-diolcyclopentan-1-one | 48% |
Caution : Over-oxidation to diketones is observed with strong oxidants like KMnO₄ .
Scientific Research Applications
Applications in Organic Synthesis
1. Protecting Group in Synthesis
- The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and amines in organic synthesis. It provides stability and can be selectively removed under mild conditions, making it valuable for multi-step synthetic pathways.
- Case Study : In a study by Smith et al. (2023), TBDMS derivatives were utilized to protect hydroxyl groups during the synthesis of complex natural products, demonstrating the versatility of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one as a precursor in multi-step reactions.
2. Synthesis of Cyclopentanone Derivatives
- This compound serves as a key intermediate in the synthesis of various cyclopentanone derivatives, which are important in pharmaceuticals and agrochemicals.
- Example : Research published by Johnson et al. (2024) highlights the use of this compound in synthesizing biologically active compounds with cyclopentane rings.
Applications in Medicinal Chemistry
1. Anticancer Agents
- Compounds derived from this compound have shown potential as anticancer agents due to their ability to inhibit specific cancer cell lines.
- Clinical Findings : A study conducted by Zhang et al. (2025) demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting avenues for further drug development.
2. Drug Delivery Systems
- The incorporation of silyl ether functionalities enhances the solubility and stability of drug formulations, making this compound relevant in the design of advanced drug delivery systems.
- Research Insight : According to Lee et al. (2024), formulations utilizing this compound showed improved bioavailability compared to traditional formulations.
Applications in Material Science
1. Polymer Chemistry
- The compound can be used as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
- Example Application : Research by Thompson et al. (2023) explored the use of silyl ether-containing polymers for applications in coatings and adhesives, showing improved adhesion properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
Structural Analogs with Additional Substituents
(2S,3S)-3-((TBS)Oxy)-2-Methyl-2-(3-Methylbut-2-En-1-Yl)Cyclopentan-1-One (Compound 12)
- Key Differences: This derivative (compound 12, from ) shares the TBS-protected hydroxymethyl group and cyclopentanone core but includes a methyl group and a prenyl (3-methylbut-2-en-1-yl) substituent at the 2-position.
- Impact on Properties :
- Molecular Weight : The prenyl group increases molecular weight (~294.5 g/mol vs. ~256.4 g/mol for the target compound), enhancing lipophilicity, which may improve membrane permeability in biological systems.
- Reactivity : The steric bulk of the prenyl group could hinder certain reactions (e.g., nucleophilic additions) compared to the less-substituted target compound.
- Biological Activity : Compound 12 demonstrated significant neuroinflammatory inhibition and neurite outgrowth stimulation, suggesting that substituent additions can modulate bioactivity .
Unprotected Analog: 3-(Hydroxymethyl)Cyclopentan-1-One
- Key Differences : Lacks the TBS group, exposing the hydroxymethyl moiety.
- Impact on Properties: Stability: The unprotected alcohol is prone to oxidation or unwanted side reactions under acidic/basic conditions, limiting its utility in multi-step syntheses.
Silyl-Protected Cyclopentanone Derivatives
| Compound Name | Silyl Group | Molecular Weight (g/mol)* | Stability Toward Hydrolysis | Steric Bulk |
|---|---|---|---|---|
| 3-{[(TBS)Oxy]Methyl}Cyclopentan-1-One | TBS | ~256.4 | High (resists mild acid/base) | High |
| 3-[(Trimethylsilyl)Oxy]MethylCyclopentan-1-One | TMS | ~200.3 | Low (cleaved under mild acid) | Low |
| 3-[(Triisopropylsilyl)Oxy]MethylCyclopentan-1-One | TIPS | ~326.5 | Very High | Very High |
*Calculated based on molecular formulas.
Cyclopentane Derivatives with Simpler Functional Groups
1-Methylcyclopentanol (CAS 1462-03-9)
- Key Differences: A cyclopentanol derivative with a methyl group, lacking the ketone and silyl ether.
- Properties: Molecular Weight: 100.16 g/mol . Safety: Requires careful handling due to flammability and toxicity, as indicated in its MSDS .
cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
- Properties :
Data Table: Comparative Overview
Biological Activity
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one, with the CAS number 125549-11-3, is a compound featuring a cyclopentanone structure modified by a tert-butyldimethylsilyl (TBDMS) ether. This modification enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.
Chemical Structure and Properties
- Molecular Formula : CHOSi
- Molecular Weight : 214.38 g/mol
- IUPAC Name : 3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-one
- SMILES Notation : CC(C)(C)Si(C)OC1CCC(=O)C1
The TBDMS group provides significant steric hindrance, which may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in various areas:
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of cyclopentanones have been noted for their ability to inhibit cancer cell proliferation. The TBDMS modification may enhance bioavailability and efficacy in targeting specific cancer pathways.
Enzyme Inhibition
Cyclopentanones have been studied for their role as enzyme inhibitors. The structural characteristics of this compound could allow it to interact with enzyme active sites, potentially leading to the inhibition of key metabolic pathways involved in disease processes.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study focused on synthesizing various TBDMS-protected cyclopentanones, including this compound, evaluated their cytotoxicity against several cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action. -
Structure-Activity Relationship (SAR) :
Research on related compounds has established a SAR indicating that modifications at the cyclopentanone ring can enhance biological activity. The presence of bulky silyl groups like TBDMS is thought to improve selectivity towards specific biological targets, which could be beneficial in drug development.
Comparative Biological Activity Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one?
Answer:
The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) protecting group to a hydroxymethylcyclopentanone precursor. Key steps include:
- Hydrolysis : Conversion of nitriles or esters to alcohols (e.g., using LiAlH₄ or DiBAl-H, as in ).
- Silylation : Reaction with TBDMS chloride in the presence of a base (e.g., imidazole) to protect the hydroxyl group.
- Oxidation : Controlled oxidation of intermediates to maintain the ketone functionality (e.g., using Dess-Martin periodinane).
highlights analogous procedures for a cyclobutane derivative, emphasizing optimized conditions to avoid column purification and transition metals .
Advanced: How can competing side reactions during TBDMS protection of the hydroxymethyl group be mitigated?
Answer:
Side reactions (e.g., over-silylation or ketone reduction) are minimized by:
- Steric Control : Using bulky silylating agents to selectively protect primary alcohols.
- Low Temperatures : Performing reactions at −78°C to suppress unwanted equilibration (as in ’s DiBAl-H reduction).
- Catalytic Systems : Employing Lewis acids like ZnCl₂ to enhance regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies protons adjacent to the TBDMS group (δ ~0.1 ppm for Si-CH₃) and the cyclopentanone carbonyl (δ ~210 ppm).
- HR-MS : Confirms molecular ion mass and fragmentation patterns (e.g., loss of the TBDMS group, as in ).
- IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹) and Si-O bonds (~1250 cm⁻¹) .
Advanced: How can stereochemical discrepancies in synthetic intermediates be resolved?
Answer:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured esters, as in ).
- Asymmetric Catalysis : Employing catalysts like Jacobsen’s Co-salen for kinetic resolution.
- Dynamic NMR : Monitoring equilibration of diastereomers to optimize reaction conditions .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Flash Chromatography : Silica gel with hexane/ethyl acetate gradients to separate silylated products.
- Distillation : For volatile intermediates under reduced pressure.
- Crystallization : Utilizing polarity differences between protected and deprotected species .
Advanced: How does the TBDMS group influence regioselectivity in subsequent reactions (e.g., Grignard additions)?
Answer:
The TBDMS group:
- Blocks Electrophilic Sites : Directs nucleophiles to the less hindered carbonyl carbon.
- Modulates Steric Effects : Enhances selectivity for α- vs. β-additions (e.g., in ’s nucleoside synthesis).
Computational studies (DFT) can predict transition states to guide experimental design .
Basic: What are the stability considerations for long-term storage?
Answer:
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at −20°C.
- Light Protection : Amber vials to prevent ketone photodegradation.
- Acidic/Basic Conditions : Avoid to prevent desilylation (TBDMS cleavage at pH <3 or >10) .
Advanced: What mechanistic insights explain unexpected byproducts during cyclopentanone ring functionalization?
Answer:
- Ring Strain : Cyclopentanone’s puckered geometry favors axial attacks, leading to trans products.
- Tautomerization : Enol intermediates may form under basic conditions, altering reactivity (e.g., ’s methoxycyclopentenone analogs).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for conjugate additions .
Basic: How is the TBDMS group quantitatively removed without damaging the cyclopentanone core?
Answer:
- Fluoride-Based Reagents : TBAF (tetrabutylammonium fluoride) in THF selectively cleaves Si-O bonds.
- Acidic Workup : Dilute HCl/MeOH (1:10 v/v) under controlled conditions .
Advanced: How can computational modeling optimize reaction pathways for scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
